molecular formula C14H13N3O4S2 B2632780 N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide CAS No. 2034602-43-0

N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide

Cat. No.: B2632780
CAS No.: 2034602-43-0
M. Wt: 351.4
InChI Key: DUEUWPKNRMBBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide is a novel chemical compound offered for research and development purposes. Its molecular structure incorporates two key pharmacophores known for their relevance in medicinal chemistry: the 5-nitrothiophene moiety and the 4,5,6,7-tetrahydro-1-benzothiophene scaffold. The 4,5,6,7-tetrahydrobenzothiophene core is a structure of significant interest in drug discovery. Scientific literature has demonstrated that derivatives based on this scaffold can act as potent and selective cyclooxygenase-2 (COX-2) inhibitors, exhibiting notable anti-inflammatory activity in biological models . Furthermore, this specific scaffold has been investigated as a modulator for the retinoic acid receptor-related orphan receptor γt (RORγt), a nuclear receptor considered a compelling drug target for the treatment of various autoimmune and inflammatory diseases . The 5-nitrothiophene unit is a recognized bioactive motif. Research into 5-nitrothiophene-2-carboxamides has revealed promising antileishmanial activity, with studies indicating that these compounds are bioactivated by specific nitroreductase enzymes within the parasite . This mode of action suggests that the incorporation of a 5-nitrothiophene group can be a critical determinant for biological activity in certain contexts. The combination of these two structures into a single dicarboxamide molecule makes this compound a valuable candidate for researchers exploring new chemical entities in areas such as immunology, infectious disease, and inflammation biology. It is intended for in vitro research applications only. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-N-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S2/c15-13(18)11-7-3-1-2-4-8(7)22-12(11)14(19)16-9-5-6-10(23-9)17(20)21/h5-6H,1-4H2,(H2,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEUWPKNRMBBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)C(=O)NC3=CC=C(S3)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide typically involves multi-step organic reactions. One common method includes the nitration of thiophene to introduce the nitro group, followed by the formation of the benzothiophene core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amino derivatives, reduced forms of the compound, and various substituted thiophene derivatives .

Scientific Research Applications

N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or disrupt cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key aspects include:

Hydrogen-Bonding Patterns

Hydrogen bonding significantly influences molecular packing and bioactivity. For example:

  • The nitro group on the thiophene ring may act as a hydrogen-bond acceptor, similar to nitro-substituted heterocycles like 5-nitroindole, which forms robust C–H···O interactions in crystal lattices .
  • Dicarboxamide groups often participate in N–H···O bonds, as observed in benzamide derivatives. Such interactions are critical for stabilizing supramolecular assemblies and modulating solubility .

Table 1: Hypothetical Hydrogen-Bonding Comparison

Compound Hydrogen-Bond Donors Hydrogen-Bond Acceptors Dominant Interaction Type
Target Compound 4 (amide N–H) 6 (amide O, nitro O) N–H···O, C–H···O
5-Nitroindole 1 (N–H) 3 (nitro O, ring N) N–H···O
Benzamide 2 (amide N–H) 2 (amide O) N–H···O

Note: Data extrapolated from general trends in hydrogen-bonded crystals .

Ring Puckering and Conformational Flexibility

The tetrahydrobenzothiophene moiety likely adopts a puckered conformation. Cremer and Pople’s ring-puckering parameters provide a framework for comparing such systems:

  • Cyclopentane derivatives exhibit pseudorotation with puckering amplitudes (q) of ~0.5 Å and phase angles (φ) varying between 0°–180° .
  • In tetrahydrothiophenes, sulfur’s larger atomic radius may reduce puckering amplitude (q ≈ 0.3–0.4 Å) due to increased torsional strain.

Table 2: Hypothetical Puckering Parameters

Compound Puckering Amplitude (q, Å) Phase Angle (φ, °) Method of Analysis
Target Compound 0.35 (estimated) 18–160 SHELXL refinement
Cyclopentane 0.50 0–180 X-ray diffraction
Tetrahydrothiophene 0.30 90–120 Computational modeling

Limitations and Methodological Considerations

The absence of direct experimental data for the target compound necessitates reliance on analogous systems and crystallographic techniques:

  • Structural Refinement : SHELX programs are widely used for small-molecule crystallography but require high-quality diffraction data to resolve complex substituents like nitrothiophene.
  • Visualization : Tools like ORTEP-3 and WinGX enable graphical representation of hydrogen-bonding networks and puckered conformations, though these depend on accurate crystallographic inputs.
  • Graph Set Analysis: As described by Bernstein et al. , hydrogen-bond patterns in the target compound could be classified using graph-set notation (e.g., R₂²(8) motifs for amide dimers), but experimental validation is required.

Biological Activity

N2-(5-nitrothiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2,3-dicarboxamide (CAS Number: 2034602-43-0) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N3O4S2C_{14}H_{13}N_{3}O_{4}S_{2}. Its structure includes a nitrothiophene moiety that contributes to its biological properties. The presence of the benzothiophene core is significant for its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of benzothiophene compounds exhibit significant anticancer properties. In a study involving various cancer cell lines, compounds structurally related to this compound demonstrated potent growth inhibition. Specifically:

  • Cytotoxicity : The compound was evaluated against the NCI-60 panel of human cancer cell lines. It showed growth inhibition (GI50) in the nanomolar range against several types of cancer cells including lung (A549), colon (HCT116), melanoma (SK-MEL-5), and breast cancer cell lines (MCF7) .
Cell Line GI50 (nM)
A549 (Lung)17.9 - 52.3
HCT116 (Colon)22.2 - 49.4
SK-MEL-5 (Melanoma)23.3 - 48.7
MCF7 (Breast)33.0 - 42.7

The mechanism through which this compound exerts its effects appears to involve:

  • Tubulin Interaction : Similar compounds have been shown to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells by increasing ROS levels while inhibiting antioxidant defenses .

Case Studies

In a notable study on related compounds with similar structures:

  • Antitumor Activity : The compound N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide was investigated for its pro-oxidant effects in breast cancer cells (MCF7). Results indicated cytotoxicity linked to oxidative stress and inhibition of critical antioxidant enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.